molecular formula C12H17N3O7S B12499332 ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate

ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate

Cat. No.: B12499332
M. Wt: 347.35 g/mol
InChI Key: JJIPXLIXAGZKNM-UKKRHICBSA-N
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Description

Ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate is a complex organic compound featuring a unique triazole ring and a furan-fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate typically involves multiple steps:

    Formation of the Furan-Fused Bicyclic Structure: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrofuro[3,2-b]furan core.

    Introduction of the Methylsulfonyloxy Group: This functional group is usually introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Triazole Ring: The triazole ring is typically synthesized through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ester group, potentially leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, replacing it with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its triazole and sulfonyl groups.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and other biochemical interactions.

    Industrial Applications:

Mechanism of Action

The mechanism by which ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate exerts its effects depends on its application:

    Biological Targets: The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

    Pathways Involved: The compound may influence signaling pathways, particularly those involving sulfur-containing groups or triazole interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[(3S,3aR,6S,6aS)-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate: Similar structure but with a hydroxy group instead of a methylsulfonyloxy group.

    Methyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its combination of a triazole ring and a sulfonyloxy group, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H17N3O7S

Molecular Weight

347.35 g/mol

IUPAC Name

ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate

InChI

InChI=1S/C12H17N3O7S/c1-3-19-12(16)7-4-15(14-13-7)8-5-20-11-9(6-21-10(8)11)22-23(2,17)18/h4,8-11H,3,5-6H2,1-2H3/t8-,9-,10+,11+/m0/s1

InChI Key

JJIPXLIXAGZKNM-UKKRHICBSA-N

Isomeric SMILES

CCOC(=O)C1=CN(N=N1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3OS(=O)(=O)C

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2COC3C2OCC3OS(=O)(=O)C

Origin of Product

United States

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